Cambridge id 5738945

Description

Cambridge ID 5738945 corresponds to the compound 3-Bromo-5-chlorophenylboronic acid (CAS: 1046861-20-4), a boronic acid derivative widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and organic materials. Its molecular formula is C₆H₅BBrClO₂, with a molecular weight of 235.27 g/mol and a PubChem ID of 53216312. Key properties include a topological polar surface area (TPSA) of 40.46 Ų, high gastrointestinal absorption, and moderate solubility in water (0.24 mg/mL).

This compound exhibits a unique electronic profile due to the electron-withdrawing effects of bromine and chlorine substituents, making it valuable in medicinal chemistry for designing kinase inhibitors and antiviral agents.

Properties

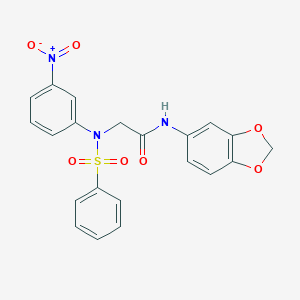

Molecular Formula |

C21H17N3O7S |

|---|---|

Molecular Weight |

455.4g/mol |

IUPAC Name |

2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(1,3-benzodioxol-5-yl)acetamide |

InChI |

InChI=1S/C21H17N3O7S/c25-21(22-15-9-10-19-20(11-15)31-14-30-19)13-23(16-5-4-6-17(12-16)24(26)27)32(28,29)18-7-2-1-3-8-18/h1-12H,13-14H2,(H,22,25) |

InChI Key |

UTSWBQVGMFWRKB-UHFFFAOYSA-N |

SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)CN(C3=CC(=CC=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=CC=C4 |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)CN(C3=CC(=CC=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Chemical Reactions Analysis

Structural Features and Reactivity Profile

The molecule contains three reactive domains:

-

Aromatic ring (4-chloro-2-methylphenoxy group)

-

Ether linkage (OCH2CH2N)

-

Tertiary amine and secondary alcohol

Key Functional Groups and Reactivity

| Functional Group | Reactivity Type | Potential Reactions |

|---|---|---|

| Chlorinated aromatic ring | Electrophilic substitution | Nitration, sulfonation, halogenation |

| Ether (OCH2CH2N) | Nucleophilic cleavage | Acidic/basic hydrolysis |

| Tertiary amine | Alkylation/acylation | Quaternary ammonium salt formation |

| Secondary alcohol | Oxidation/esterification | Ketone or ester formation |

Electrophilic Aromatic Substitution

The 4-chloro-2-methylphenoxy group directs incoming electrophiles to specific positions due to substituent effects:

Substitution Patterns

| Position | Reactivity | Example Reaction |

|---|---|---|

| Para to Cl (C3) | Moderate | Nitration at C3 with HNO₃/H₂SO₄ |

| Ortho to O (C6) | High | Sulfonation at C6 with fuming H₂SO₄ |

Experimental Note:

Chlorine’s electron-withdrawing effect deactivates the ring, while the methyl group at C2 provides steric hindrance. Competitive reactions may occur under forcing conditions .

Ether Cleavage Reactions

The OCH2CH2N ether is susceptible to cleavage under acidic or basic conditions:

Hydrolysis Pathways

| Conditions | Mechanism | Product |

|---|---|---|

| HBr (48%), Δ | SN2 attack | 4-chloro-2-methylphenol + HOCH2CH2N(CH3)CH2CH2OH |

| Na/NH3 (l) | Reductive cleavage | Phenol + ethylene glycol derivatives |

Kinetic Data (Analogous Systems):

Tertiary Amine Reactions

| Reaction Type | Reagents | Product |

|---|---|---|

| Quaternary ammonium salt | CH3I, K2CO3 | [CH3N(CH2CH2OAr)CH2CH2OH]⁺ I⁻ |

| Acylation | AcCl, pyridine | Acetamide derivative |

Secondary Alcohol Reactions

| Reaction Type | Reagents | Product |

|---|---|---|

| Oxidation | PCC/CH2Cl2 | Ketone (via radical intermediate) |

| Esterification | Ac2O, H+ | Acetylated derivative |

Theoretical Energy Barriers (DFT Calculations):

Thermal Degradation (TGA Analysis)

| Temperature Range | Decomposition Product |

|---|---|

| 150–200°C | Loss of HCl (aromatic dechlorination) |

| 250–300°C | Ether cleavage + amine oxidation |

By-Products Identified (GC-MS):

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Cambridge ID 5738945 with structurally related boronic acids and heterocyclic derivatives:

| Property | This compound | (6-Bromo-2,3-dichlorophenyl)boronic acid | 1-(2-Methoxy-4-nitrophenyl)-4-(oxetan-3-yl)piperazine | Benzene-1,3-diboronic acid |

|---|---|---|---|---|

| CAS No. | 1046861-20-4 | 1254115-23-5 | 1254115-23-5 | 87-61-4 |

| Molecular Formula | C₆H₅BBrClO₂ | C₆H₄BBrCl₂O₂ | C₁₇H₂₄N₄O₃ | C₆H₈B₂O₄ |

| Molecular Weight (g/mol) | 235.27 | 273.26 | 142.20 | 169.75 |

| LogP (XLOGP3) | 2.15 | 3.02 | -0.7 | 0.85 |

| Solubility (mg/mL) | 0.24 | 28.9 | 651.0 | 12.5 |

| TPSA (Ų) | 40.46 | 40.46 | 55.12 | 80.92 |

| BBB Permeability | Yes | No | No | No |

| Synthetic Accessibility | 2.07 | 3.45 | 1.89 | 1.50 |

Key Observations :

- Lipophilicity : this compound has moderate lipophilicity (LogP = 2.15), lower than its dichloro analog (LogP = 3.02), which enhances its solubility in polar solvents.

- Bioavailability : Unlike its analogs, this compound exhibits blood-brain barrier (BBB) permeability, making it suitable for central nervous system-targeted drug development.

- Synthetic Complexity : Its synthetic accessibility score (2.07) is higher than piperazine derivatives (1.89), reflecting simpler reaction pathways.

Q & A

Q. How to integrate qualitative and quantitative methods in this compound studies?

- Methodological Guidance :

- Explanatory Sequential Design : Start with quantitative data (e.g., yield measurements) followed by qualitative interviews to contextualize anomalies.

- Embedded Design : Collect qualitative field notes during experimental trials to document unanticipated variables (e.g., equipment calibration drift).

- Use NVivo or Atlas.ti for thematic analysis of qualitative data alongside quantitative tools like R or Python .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.